

# **Unraveling Sofosbuvir Impurity H: A Spectroscopic and Structural Guide**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for **Sofosbuvir impurity H**, a known diastereoisomer of the hepatitis C drug Sofosbuvir. While detailed experimental data for this specific impurity remains largely within proprietary domains, this document collates available information from vendor specifications and related research on Sofosbuvir's degradation products to offer a predictive and comparative analysis. This guide aims to equip researchers with the foundational knowledge for the identification, characterization, and control of this impurity during drug development and manufacturing.

## **Chemical Identity and Structure**

**Sofosbuvir impurity H** is a diastereoisomer of Sofosbuvir, meaning it shares the same molecular formula and connectivity but differs in the three-dimensional arrangement of its atoms at one or more stereocenters.

Table 1: Chemical Identity of Sofosbuvir Impurity H

| Parameter                  | Value           |
|----------------------------|-----------------|
| Molecular Formula          | C29H33FN3O10P   |
| Molecular Weight           | 633.56 g/mol    |
| Relationship to Sofosbuvir | Diastereoisomer |



The exact stereochemical configuration that differentiates Impurity H from Sofosbuvir is not consistently disclosed in public literature. However, its identity as a diastereomer points to potential variations at the chiral centers of the ribose sugar, the amino acid moiety, or the phosphorus atom.

## **Spectroscopic Data Summary**

Direct and complete public access to the NMR, MS, and IR spectra of a certified **Sofosbuvir Impurity H** standard is limited. The following tables summarize the expected and reported data based on available information and analysis of related compounds.

Table 2: Predicted <sup>1</sup>H NMR Spectral Data for **Sofosbuvir Impurity H** 

| Chemical Shift (δ) ppm | Multiplicity | Assignment (Predicted)                     |
|------------------------|--------------|--------------------------------------------|
| Variable               | Variable     | Aromatic Protons (Phenyl & Benzoyl groups) |
| Variable               | Variable     | Uracil Protons                             |
| Variable               | Variable     | Ribose Protons                             |
| Variable               | Variable     | Alanine Protons                            |
| Variable               | Variable     | Isopropyl Protons                          |
| Variable               | Variable     | Methyl Protons                             |

Note: The precise chemical shifts and multiplicities will differ from Sofosbuvir due to the change in the diastereomeric configuration, leading to a unique magnetic environment for each proton. A certificate of analysis from a commercial supplier states that the <sup>1</sup>H NMR spectrum is "Consistent with structure," but does not provide the detailed spectral data[1].

Table 3: Predicted <sup>13</sup>C NMR Spectral Data for Sofosbuvir Impurity H



| Chemical Shift (δ) ppm | Assignment (Predicted)                      |
|------------------------|---------------------------------------------|
| Variable               | Aromatic Carbons                            |
| Variable               | Carbonyl Carbons (Uracil, Alanine, Benzoyl) |
| Variable               | Ribose Carbons                              |
| Variable               | Alanine Carbons                             |
| Variable               | Isopropyl Carbons                           |
| Variable               | Methyl Carbon                               |

Note: Similar to <sup>1</sup>H NMR, the <sup>13</sup>C chemical shifts for Impurity H are expected to be distinct from those of Sofosbuvir.

Table 4: Mass Spectrometry Data for Sofosbuvir Impurity H

| m/z Value | Interpretation                                                                                              |
|-----------|-------------------------------------------------------------------------------------------------------------|
| 634.56    | [M+H]+ (Predicted)                                                                                          |
| Variable  | Fragmentation ions corresponding to the loss of protecting groups and cleavage of the phosphoramidate bond. |

Note: A certificate of analysis confirms the LCMS is "Consistent with structure"[1]. The fragmentation pattern is expected to be similar to Sofosbuvir, with potential differences in the relative abundances of fragment ions.

Table 5: Predicted FT-IR Spectral Data for Sofosbuvir Impurity H



| Wavenumber (cm <sup>-1</sup> ) | Vibrational Mode (Predicted)                        |
|--------------------------------|-----------------------------------------------------|
| ~3400-3200                     | N-H stretching (amide), O-H stretching (if present) |
| ~3100-3000                     | C-H stretching (aromatic)                           |
| ~3000-2850                     | C-H stretching (aliphatic)                          |
| ~1740-1680                     | C=O stretching (ester, amide, uracil)               |
| ~1600, ~1480                   | C=C stretching (aromatic)                           |
| ~1250                          | P=O stretching                                      |
| ~1100                          | C-O stretching                                      |

Note: The IR spectrum will show characteristic peaks for the functional groups present in the molecule. The overall fingerprint region may show subtle differences compared to Sofosbuvir.

## **Experimental Protocols**

Detailed experimental protocols for the acquisition of spectroscopic data for **Sofosbuvir Impurity H** are not publicly available. However, based on studies of Sofosbuvir and its degradation products, the following general methodologies are likely employed.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: The sample would be dissolved in a suitable deuterated solvent, such as DMSO-d<sub>6</sub> or CDCl<sub>3</sub>.
- Data Acquisition: Standard pulse sequences for <sup>1</sup>H, <sup>13</sup>C, and potentially <sup>31</sup>P and <sup>19</sup>F NMR would be used. 2D NMR techniques like COSY, HSQC, and HMBC would be essential for complete structural assignment.

### Mass Spectrometry (MS)



- Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with a liquid chromatography system (LC-MS).
- Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for Sofosbuvir and its analogues.
- Data Acquisition: Full scan mass spectra would be acquired to determine the molecular weight. Tandem mass spectrometry (MS/MS) would be used to study the fragmentation patterns for structural elucidation.

#### Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: The sample could be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The spectrum would be recorded over the standard mid-IR range (e.g., 4000-400 cm<sup>-1</sup>).

# **Logical Relationships and Synthesis Pathway**

The synthesis of Sofosbuvir involves multiple chiral centers, and Impurity H is likely formed as a diastereomer during one of the synthetic steps where stereocontrol is not absolute. The logical workflow for identifying and controlling this impurity is outlined below.



#### Workflow for Sofosbuvir Impurity H Management



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [Unraveling Sofosbuvir Impurity H: A Spectroscopic and Structural Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150397#spectroscopic-data-nmr-ms-ir-of-sofosbuvir-impurity-h]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com